
Iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride typically involves the metalation of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine with iron chloride. This reaction is carried out under controlled conditions to ensure the proper formation of the iron-porphyrin complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar metalation techniques. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its iron center.
Reduction: It can also undergo reduction, where the iron center is reduced from Fe(III) to Fe(II).
Substitution: Ligand substitution reactions are common, where the chloride ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium dithionite for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) oxo species, while reduction can produce iron(II) complexes. Substitution reactions result in new iron-porphyrin complexes with different ligands .
科学的研究の応用
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride has a wide range of applications in scientific research:
Chemistry: It is used to study the catalytic properties of heme proteins and to develop new catalysts for oxidation and reduction reactions.
Biology: The compound serves as a model for heme-containing enzymes, aiding in the understanding of their mechanisms and functions.
Medicine: Research involving this compound contributes to the development of new drugs and therapeutic agents, particularly those targeting heme proteins.
作用機序
The mechanism by which 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride exerts its effects involves its iron center. The iron atom can undergo redox reactions, facilitating electron transfer processes. This makes the compound an effective catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with substrates that mimic the natural substrates of heme proteins .
類似化合物との比較
Similar Compounds
- Iron(II) phthalocyanine
- 5,10,15,20-Tetraphenyl-21H,23H-porphine iron (III) chloride
- 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphyrin iron (III) chloride
- 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron (III) chloride
- 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine cobalt (II)
Uniqueness
What sets 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride apart from similar compounds is its specific structure and the presence of the iron (III) center. This gives it unique redox properties and makes it particularly effective in mimicking the active sites of heme proteins. Its ability to form stable complexes with various ligands also enhances its versatility in research applications .
特性
分子式 |
C36H44ClFeN4 |
|---|---|
分子量 |
624.1 g/mol |
IUPAC名 |
iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;chloride |
InChI |
InChI=1S/C36H44N4.ClH.Fe/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;/h17-20H,9-16H2,1-8H3;1H;/q-2;;+3/p-1 |
InChIキー |
NWWCYXFDLUMYRQ-UHFFFAOYSA-M |
正規SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cl-].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


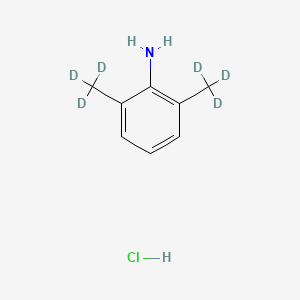
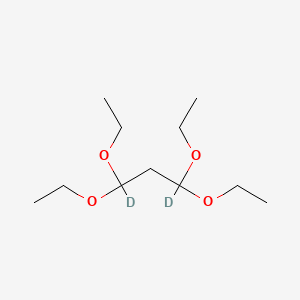

![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
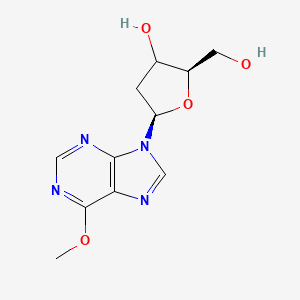
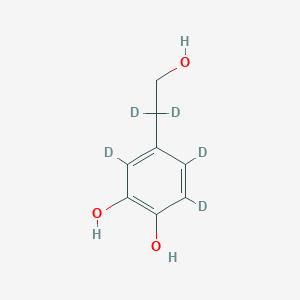
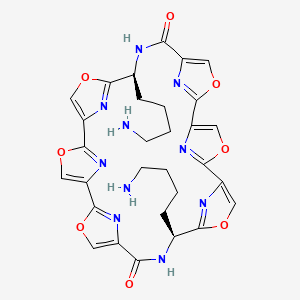


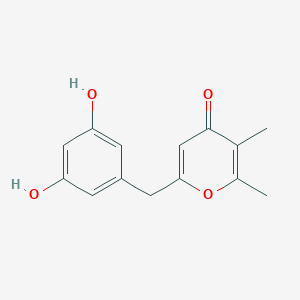
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)

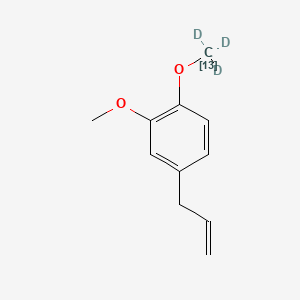
![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
